Cas no 1624261-35-3 (3-((Trimethylsilyl)ethynyl)pyridin-2-ol)

3-((Trimethylsilyl)ethynyl)pyridin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR302213-1g |
3-((Trimethylsilyl)ethynyl)pyridin-2-ol |
1624261-35-3 | 1g |
£708.00 | 2023-09-01 | ||
Alichem | A029186808-1g |
3-((Trimethylsilyl)ethynyl)pyridin-2-ol |
1624261-35-3 | 95% | 1g |
927.00 USD | 2021-06-01 |
3-((Trimethylsilyl)ethynyl)pyridin-2-ol 関連文献
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3-((Trimethylsilyl)ethynyl)pyridin-2-olに関する追加情報
Introduction to 3-((Trimethylsilyl)ethynyl)pyridin-2-ol (CAS No: 1624261-35-3)
3-((Trimethylsilyl)ethynyl)pyridin-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science due to its unique structural and functional properties. This compound, identified by the CAS number 1624261-35-3, features a pyridine core substituted with a trimethylsilyl ethynyl group, making it a versatile intermediate for the synthesis of more complex molecules. The presence of both the pyridine ring and the ethynyl group provides multiple sites for further functionalization, which is highly valuable in drug discovery and development.
The trimethylsilyl (TMS) group in the molecule serves multiple purposes. Primarily, it acts as a protecting group for the triple bond, enhancing stability during synthetic processes. Additionally, the electron-withdrawing nature of the TMS moiety can influence the electronic properties of the adjacent functional groups, making it a strategic choice in designing molecules with specific reactivity profiles. This compound is particularly interesting for its potential applications in cross-coupling reactions, such as Sonogashira couplings, where the ethynyl group facilitates the formation of carbon-carbon bonds under controlled conditions.
In recent years, there has been growing interest in pyridine derivatives due to their prevalence in biologically active compounds. The pyridin-2-ol moiety, with its hydroxyl group positioned at the 2-position of the pyridine ring, offers opportunities for hydrogen bonding interactions, which are crucial for molecule-receptor binding. This feature makes 3-((Trimethylsilyl)ethynyl)pyridin-2-ol a promising candidate for developing new pharmaceutical agents targeting various biological pathways.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its structure to design novel scaffolds that exhibit inhibitory activity against enzymes and receptors involved in diseases such as cancer and inflammation. For instance, studies have shown that pyridine-based compounds can modulate kinase activity by interacting with specific amino acid residues in the active site. The trimethylsilyl ethynyl group provides a handle for further derivatization, allowing chemists to fine-tune binding affinities and selectivity.
The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes the lithiation of a suitable pyridine derivative followed by reaction with a terminal alkyne bearing a trimethylsilyl protecting group. Subsequent hydrolysis or deprotection steps yield the final product. The efficiency and scalability of these synthetic routes are critical for industrial applications, and recent advances in catalytic methods have improved yields and reduced byproduct formation.
From a material science perspective, this compound has potential applications in organic electronics and optoelectronics. The combination of electron-rich pyridine and electron-deficient TMS groups can influence charge transport properties, making it suitable for use in semiconducting materials or light-emitting diodes (LEDs). Additionally, its ability to undergo selective functionalization allows for the creation of tailored materials with specific optoelectronic characteristics.
Recent research has also explored the use of 3-((Trimethylsilyl)ethynyl)pyridin-2-ol in photopharmacology, where light-responsive drugs are designed to activate or deactivate therapeutic effects upon irradiation. The pyridine ring can serve as an anchor point for photosensitizer moieties, while the ethynyl group allows for further conjugation to other pharmacophores. This approach holds promise for developing next-generation therapeutics that can be precisely controlled using external stimuli.
The compound's stability under various conditions is another key consideration. The trimethylsilyl group enhances resistance to hydrolysis and oxidation, ensuring that it remains intact during storage and transportation. However, it is important to note that TMS groups can be sensitive to acidic or basic environments, which may require careful handling during synthetic or application processes.
In conclusion,3-((Trimethylsilyl)ethynyl)pyridin-2-ol (CAS No: 1624261-35-3) is a multifaceted compound with significant potential in pharmaceutical and material science applications. Its unique structural features enable diverse chemical modifications, making it a valuable building block for drug discovery and advanced materials development. As research continues to uncover new functionalities and applications, this compound is likely to play an increasingly important role in scientific innovation.
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